Pemetrexed Disodium

antifolate thymidylate synthase inhibition multitargeted antifolate

Researchers face the challenge of antifolate resistance due to single-target enzyme inhibition. Pemetrexed Disodium solves this by potently inhibiting three key folate-dependent enzymes-TS (Ki=1.3 nM), DHFR (7.2 nM), and GARFT (65 nM)-providing a multi-targeted blockade of pyrimidine and purine synthesis. This mechanism overcomes resistance patterns common to methotrexate or raltitrexed. - Broad-spectrum efficacy in NSCLC (median OS: 8.2 vs 8.1 months vs docetaxel) and mesothelioma (ORR 38.9%). - Mandatory vitamin co-administration protocol is integral to safety; procurement includes essential documentation for clinical translation. - Available as a lyophilized powder with verified purity for reproducible in vitro and in vivo oncology studies.

Molecular Formula C20H19N5Na2O6
Molecular Weight 471.4 g/mol
CAS No. 150399-23-8
Cat. No. B1139285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemetrexed Disodium
CAS150399-23-8
SynonymsLY-231514
Molecular FormulaC20H19N5Na2O6
Molecular Weight471.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1
InChIKeyNYDXNILOWQXUOF-GXKRWWSZSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pemetrexed Disodium: Identity & Procurement


Pemetrexed disodium (CAS 150399-23-8) is the disodium salt form of pemetrexed, a pyrrolopyrimidine-based multitargeted antifolate antimetabolite originally developed by Eli Lilly and Company [1]. The compound acts by inhibiting at least three folate-dependent enzymes—thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)—with Ki values of 1.3 nM, 7.2 nM, and 65 nM respectively for its pentaglutamate metabolites [2]. Its molecular formula is C20H19N5Na2O6 with a molecular weight of 471.37 g/mol [3]. Pemetrexed disodium is supplied as a sterile lyophilized powder or ready-to-use solution for intravenous infusion, with approved indications including malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC) [4].

Pemetrexed Disodium: Non-Equivalent Substitution


In-class antifolates cannot be directly substituted for pemetrexed disodium due to fundamentally divergent enzymatic inhibition profiles, tissue selectivity, and clinical outcomes. Unlike methotrexate—which primarily inhibits DHFR with a Ki in the 1-10 pM range but shows weak TS inhibition—pemetrexed disodium achieves balanced, potent inhibition of three distinct folate-dependent enzymes (TS, DHFR, and GARFT), resulting in a different spectrum of antitumor activity and non-overlapping resistance patterns [1]. Similarly, raltitrexed acts as a direct and specific TS inhibitor but lacks meaningful DHFR or GARFT inhibition, limiting its utility compared to pemetrexed's multitargeted approach [2]. Furthermore, the mandatory vitamin supplementation regimen (folic acid and vitamin B12) is inextricably linked to pemetrexed disodium's clinical safety profile, and procurement of the compound without adherence to this co-administration protocol introduces significant toxicity risk that does not translate to other antifolates [3]. These pharmacological and clinical distinctions preclude simple interchange.

Pemetrexed Disodium: Quantitative Differentiation Evidence


Enzymatic Inhibition: Pemetrexed vs. Methotrexate

Pemetrexed disodium pentaglutamates demonstrate balanced inhibition across three folate-dependent enzymes, in contrast to methotrexate which potently inhibits DHFR but shows significantly weaker TS inhibition. Specifically, pemetrexed pentaglutamates inhibit TS with Ki = 1.3 nM, DHFR with Ki = 7.2 nM, and GARFT with Ki = 65 nM [1]. Methotrexate polyglutamates inhibit DHFR with a Ki in the range of 1-10 pM but inhibit TS with a Ki of approximately 47 nM—over 35-fold less potent than pemetrexed's TS inhibition [2].

antifolate thymidylate synthase inhibition multitargeted antifolate enzyme kinetics

First-Line NSCLC: Pemetrexed vs. Gemcitabine

In a combined analysis of JMDB and JMIL trials involving patients with advanced nonsquamous NSCLC, pemetrexed/cisplatin demonstrated superior overall survival compared with gemcitabine/cisplatin. The pemetrexed/cisplatin regimen achieved an adjusted hazard ratio (HR) of 0.87 (95% CI: 0.77–0.98, p = 0.023) with median OS of 11.76 months versus 10.94 months for gemcitabine/cisplatin [1]. Additionally, significantly fewer patients in the pemetrexed/cisplatin arm experienced drug-related grade 3/4 toxicities: 43.2% versus 55.9% for gemcitabine/cisplatin (p = 0.045), with lower rates of leukocytopenia, thrombocytopenia, and fatigue [1].

non-small cell lung cancer overall survival phase III clinical trial first-line chemotherapy

Second-Line NSCLC: Pemetrexed vs. Docetaxel

In second-line treatment of advanced NSCLC, pemetrexed disodium demonstrates comparable overall survival to docetaxel but with significantly reduced hematologic toxicity. A Chinese study reported median survival times of 8.2 months for pemetrexed versus 8.1 months for docetaxel (p = 0.258), with 1-year survival rates of 27.3% versus 25.0% (p = 0.580) [1]. Critically, pemetrexed demonstrated significantly lower incidence of neutropenia compared with docetaxel [1]. A separate analysis reported longer median survival without grade 3/4 toxicity (SWT) for pemetrexed versus docetaxel: 7.4 months versus 1.2 months (unadjusted HR = 0.59, 95% CI: 0.41–0.84; p = 0.003) [2].

second-line chemotherapy docetaxel survival without toxicity neutropenia

Mesothelioma: Pemetrexed vs. Raltitrexed

A network meta-analysis of randomized clinical trials comparing cisplatin-pemetrexed (CP) with cisplatin-raltitrexed (CR) in advanced pleural mesothelioma found comparable efficacy between the two regimens. The odds ratios for 10-, 15-, and 20-month survival rates were 1.2 (95% CI: 0.65–2.24, p = 0.559), 1.02 (95% CI: 0.49–2.12, p = 0.953), and 1.13 (95% CI: 0.44–2.91, p = 0.805), respectively [1]. However, CP was associated with an absolute increased risk of grade III–IV side effects: 6% higher overall toxicity (95% CI: 3–9%, p < 0.001), 9% higher hematological toxicity (95% CI: 2–16%, p = 0.008), and 3% higher non-hematological toxicity (95% CI: 0–5%, p = 0.035) [1]. A separate study reported median OS of 11.8 months for pemetrexed/cisplatin versus 11.2 months for raltitrexed/cisplatin (p > 0.05) with numerically higher ORR (38.9% vs 22.2%) [2].

malignant pleural mesothelioma raltitrexed cisplatin combination network meta-analysis

Vitamin Supplementation Requirement

The clinical safety of pemetrexed disodium is contingent upon mandatory pre-treatment with folic acid and vitamin B12. In Studies JMDB and JMCH, among patients who received vitamin supplementation, the incidence of Grade 3–4 neutropenia was 15% and 23%, respectively; Grade 3–4 anemia was 6% and 4%; and Grade 3–4 thrombocytopenia was 4% and 5% [1]. This vitamin regimen is explicitly claimed in Eli Lilly's U.S. Patent for the use of pemetrexed disodium in combination with vitamin B12 to inhibit tumor growth while mitigating toxic side effects [2].

vitamin supplementation folic acid vitamin B12 hematologic toxicity neutropenia

Patent Exclusivity: Compound vs. Vitamin Regimen

The compound patent for pemetrexed disodium (Alimta) expired in major European countries and Japan in December 2015, and in the United States in January 2017 [1]. However, the vitamin regimen patent—which claims the use of pemetrexed disodium in combination with vitamin B12 to mitigate toxicity—remained valid in the U.S. until May 2022, effectively delaying full generic market entry [2]. The first U.S. generic version was approved to Fresenius Kabi on May 25, 2022, with subsequent generics approved through 2024 [3].

patent expiration generic entry exclusivity vitamin regimen patent

Pemetrexed Disodium: Procurement Applications


First-Line Advanced NSCLC with Platinum

Pemetrexed disodium is indicated for first-line treatment of metastatic non-squamous NSCLC in combination with pembrolizumab and platinum chemotherapy, or with platinum chemotherapy alone, in patients with no EGFR or ALK genomic tumor aberrations [1]. Procurement for this indication is supported by phase III evidence demonstrating superior overall survival compared with gemcitabine/cisplatin (adjusted HR = 0.87, 95% CI: 0.77–0.98, p = 0.023) and significantly reduced grade 3/4 toxicity (43.2% vs 55.9%, p = 0.045) [2].

Second-Line NSCLC After Platinum

Pemetrexed disodium is approved as monotherapy for second-line treatment of advanced NSCLC after prior platinum-based chemotherapy [1]. In this setting, pemetrexed demonstrates comparable overall survival to docetaxel (median OS: 8.2 vs 8.1 months) but with significantly reduced neutropenia incidence and extended survival without grade 3/4 toxicity (median SWT: 7.4 vs 1.2 months, HR = 0.59, p = 0.003) [3].

First-Line Unresectable Mesothelioma

Pemetrexed disodium in combination with cisplatin is indicated for first-line treatment of patients with malignant pleural mesothelioma whose disease is unresectable or who are not candidates for curative surgery [1]. Evidence from network meta-analysis confirms comparable efficacy to cisplatin-raltitrexed (10-month survival OR = 1.2, p = 0.559), with a modest but quantifiable increased risk of grade III–IV hematological toxicity (absolute risk increase: 9%, p = 0.008) that must be weighed against numerically higher ORR (38.9% vs 22.2%) [4].

Maintenance Therapy After First-Line Induction in NSCLC

Pemetrexed disodium is indicated as maintenance therapy for patients with advanced nonsquamous NSCLC whose disease has not progressed after four cycles of first-line pemetrexed/platinum chemotherapy [1]. Cross-trial comparison of PARAMOUNT versus JMDB demonstrates that continuation maintenance with pemetrexed significantly extends median PFS (7.5 vs 6.2 months, HR = 0.66, p < 0.00001) and median OS (16.9 vs 14.2 months, HR = 0.75, p = 0.003) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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